Posaconazole-d4

Vue d'ensemble

Description

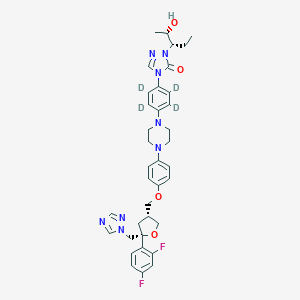

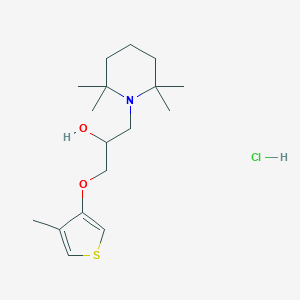

Posaconazole-d4 is a deuterated analog of posaconazole, which is a triazole antifungal agent used for the treatment of various fungal infections . The deuterium substitution in Posaconazole-d4 provides a unique tool for pharmacokinetic and pharmacodynamic studies of posaconazole .

Synthesis Analysis

Posaconazole is a second-generation triazole agent with a potent and broad antifungal activity. It is structurally related to itraconazole and inhibits lanosterol 14α-demethylase (CYP51), blocking the synthesis of ergosterol resulting in impaired cell membrane stability and accumulation of precursors leading to fungistatic or fungicidal effects .Molecular Structure Analysis

Posaconazole-d4 has the molecular formula C37H38D4F2N8O4 and a molecular weight of 705.00 . It is a deuterium-labeled form of Posaconazole .Physical And Chemical Properties Analysis

Posaconazole-d4 is a stable isotope-labelled compound . The physical and chemical properties of Posaconazole-d4 would be expected to be very similar to those of Posaconazole, given their structural similarities.Applications De Recherche Scientifique

Dosing Optimization in Lung-Transplant Recipients

Posaconazole-d4 is used in the dosing optimization of lung-transplant recipients . A study developed a posaconazole population pharmacokinetic model in lung-transplant recipients and proposed a covariate-based dosing optimization for both prophylaxis and therapy . The study analyzed 80 posaconazole concentrations obtained from 32 lung-transplant patients during therapeutic drug monitoring .

Prevention of Invasive Fungal Infections

Posaconazole-d4 is effective in preventing invasive fungal infections (IFIs) among immunocompromised patients . A systematic review with meta-analysis and trial sequential analysis found that posaconazole prophylaxis was associated with a significantly lower risk of IFIs as compared to other antifungal agents .

Treatment of Hematologic Malignancies

Posaconazole-d4 is particularly effective in preventing IFIs among patients with hematologic malignancies . The study found that posaconazole is effective in preventing IFIs among immunocompromised patients, particularly those with hematologic malignancies .

Use in Allogenic Hematopoietic Stem Cell Transplantation

Posaconazole-d4 is used in recipients of allogenic hematopoietic stem cell transplantation . The study found that posaconazole is effective in preventing IFIs among recipients of allogenic hematopoietic stem cell transplantation .

Quantification of Posaconazole Levels

Posaconazole-d4 is suitable for quantification of posaconazole levels in blood, serum, or plasma by HPLC or LC-MS/MS . This stable-labeled internal standard is used to treat invasive and systemic fungal infections .

Model-Informed Precision Dosing Strategy

Posaconazole-d4 is used in the development of a model-informed precision dosing strategy for posaconazole . The study aimed to select and evaluate a model-informed precision dosing strategy for posaconazole .

Mécanisme D'action

Target of Action

Posaconazole-d4, a variant of Posaconazole, is a broad-spectrum, second-generation triazole antifungal agent . The primary target of Posaconazole-d4 is the fungal cytochrome P450 enzyme, specifically lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of sterols in the fungal cell membrane .

Mode of Action

Posaconazole-d4 exerts its antifungal activity by blocking the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi . It achieves this by binding to the heme cofactor located on the enzyme . This interaction inhibits the conversion of lanosterol to ergosterol, a principal sterol in the fungal cell membrane . The inhibition of ergosterol synthesis disrupts the fungal cell membrane formation, thereby exerting its antifungal effects .

Biochemical Pathways

Inhibitors or inducers of these clearance pathways may affect Posaconazole plasma concentrations .

Pharmacokinetics

Posaconazole, including its variant Posaconazole-d4, exhibits a complex pharmacokinetic profile. It has a large mean apparent volume of distribution after oral administration, suggesting extensive extravascular distribution and penetration into intracellular spaces . The absorption of Posaconazole is dose-limited and significantly dependent upon food intake . It binds predominantly to albumin, and the extent of protein binding is high (>98%) . Posaconazole has a median terminal elimination half-life of 15–35 hours . The renal elimination of Posaconazole is less than 1 mL/h, which is negligible compared with the mean total oral clearance of 16.3 L/h .

Result of Action

The inhibition of ergosterol synthesis by Posaconazole-d4 leads to a decrease in the amount of ergosterol, a principal sterol in the fungal cell membrane . This results in the disruption of the fungal cell membrane, impairing its function and leading to the death of the fungal cell .

Action Environment

The action of Posaconazole-d4 can be influenced by various environmental factors. For instance, the absorption of Posaconazole is significantly dependent upon food intake . Therefore, it should be administered with a full meal whenever possible, to ensure optimal absorption . Additionally, the presence of drugs that inhibit gastric acid secretion or alter gastrointestinal motility can reduce the absorption of Posaconazole, thus decreasing its bioavailability .

Safety and Hazards

When handling Posaconazole-d4, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGOYPUPXAKGKH-YWOVKAAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2CCN(CC2)C3=CC=C(C=C3)OC[C@H]4C[C@](OC4)(CN5C=NC=N5)C6=C(C=C(C=C6)F)F)[2H])[2H])N7C=NN(C7=O)[C@@H](CC)[C@H](C)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42F2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Posaconazole-d4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Posaconazole-d4 used as an internal standard for quantifying Posaconazole in plasma?

A1: Posaconazole-d4, a deuterated form of Posaconazole, is used as an internal standard in LC-MS/MS analysis due to its similar chemical behavior to the analyte, Posaconazole. [] This similarity is crucial because it ensures that Posaconazole-d4 undergoes comparable extraction recoveries, ionization efficiencies, and chromatographic retention times as the analyte. [] These shared properties allow researchers to correct for variations during sample preparation and analysis, ultimately improving the accuracy and precision of Posaconazole quantification in complex matrices like plasma. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)

![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)

![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)